Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C15H22N2O4S It is known for its unique structure, which includes a piperidine ring substituted with a benzyl(methyl)sulfamoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with benzyl(methyl)sulfamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, benzyl(methyl)sulfamoyl chloride, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Product Isolation: The product is isolated by extraction and purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-3-carboxylate: Differing in the position of the carboxylate group.
Methyl 1-[benzyl(ethyl)sulfamoyl]piperidine-4-carboxylate: Differing in the alkyl group attached to the sulfonamide.
Uniqueness
The unique structural features of this compound, such as the specific substitution pattern on the piperidine ring, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16(12-13-6-4-3-5-7-13)22(19,20)17-10-8-14(9-11-17)15(18)21-2/h3-7,14H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRGIVALSUEJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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